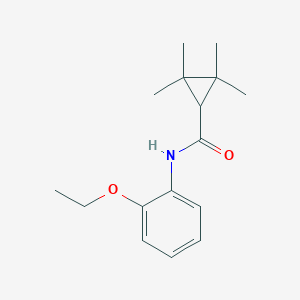
N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide, also known as JNJ-5207852, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of cyclopropane carboxamides and has been found to exhibit a wide range of biological activities.
Mecanismo De Acción
N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide exerts its pharmacological effects by selectively blocking the activity of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid. By inhibiting TRPV1, N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide reduces the transmission of pain signals and inflammation, leading to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been shown to exhibit potent analgesic and anti-inflammatory effects in various animal models of pain and inflammation. It has also been found to reduce anxiety-like behavior in rodents, suggesting its potential use in the treatment of anxiety disorders. Furthermore, N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has several advantages as a research tool, including its potent pharmacological effects, favorable safety profile, and selectivity for TRPV1. However, its high cost and complex synthesis method can limit its use in laboratory experiments. In addition, the lack of standardized protocols for the use of N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide in animal studies can make it difficult to compare results across different laboratories.
Direcciones Futuras
There are several future directions for the research on N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide. One potential application is in the development of novel analgesic and anti-inflammatory drugs. Further studies are needed to elucidate the mechanisms underlying the pharmacological effects of N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide and to identify potential targets for drug development. In addition, the potential use of N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide in the treatment of anxiety and depression warrants further investigation. Finally, the development of more efficient and cost-effective synthesis methods for N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide can facilitate its use in laboratory experiments.
Métodos De Síntesis
The synthesis of N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide involves several steps, starting with the reaction of 2-ethoxyaniline with 2,2,3,3-tetramethylcyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to further reactions to obtain the final product. The synthesis of N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of chronic pain and inflammation. In addition, N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has also been investigated for its potential use in the treatment of anxiety and depression.
Propiedades
Nombre del producto |
N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide |
|---|---|
Fórmula molecular |
C16H23NO2 |
Peso molecular |
261.36 g/mol |
Nombre IUPAC |
N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C16H23NO2/c1-6-19-12-10-8-7-9-11(12)17-14(18)13-15(2,3)16(13,4)5/h7-10,13H,6H2,1-5H3,(H,17,18) |
Clave InChI |
LIFVNSXQUFXJFL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2C(C2(C)C)(C)C |
SMILES canónico |
CCOC1=CC=CC=C1NC(=O)C2C(C2(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6E)-6-indol-2-ylidene-3-[(4-methoxyphenoxy)methyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253346.png)
![4-[3-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methylquinoline](/img/structure/B253360.png)
![7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253363.png)
![4-Chlorophenyl 1-methyl-1-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl ether](/img/structure/B253365.png)
![6-[(2-Methoxyphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253366.png)
![6-(4-Methoxybenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253367.png)






![Ethyl 4-[(2-ethoxy-1-naphthoyl)amino]benzoate](/img/structure/B253400.png)
